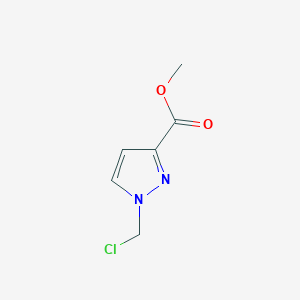![molecular formula C14H18ClN5O2S2 B2572656 N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide CAS No. 697240-65-6](/img/structure/B2572656.png)
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a cyclohexyl group, and a chlorobenzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Applications De Recherche Scientifique
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the amino group. The cyclohexyl group is then attached via a nucleophilic substitution reaction. Finally, the chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction using chlorobenzenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- 2-Aminoethyl methacrylate
Uniqueness
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide is unique due to its combination of a triazole ring, cyclohexyl group, and chlorobenzenesulfonamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2S2/c15-10-5-7-11(8-6-10)24(21,22)19-12-3-1-2-4-13(12)23-14-18-17-9-20(14)16/h5-9,12-13,19H,1-4,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXIDHSZQMHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NN=CN3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)





![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2572584.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2572590.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)
![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

